molecular formula C9H7BrN2O B1292594 6-Bromo-7-methyl-1H-indazole-3-carbaldehyde CAS No. 1000340-73-7

6-Bromo-7-methyl-1H-indazole-3-carbaldehyde

Cat. No. B1292594
CAS RN: 1000340-73-7
M. Wt: 239.07 g/mol
InChI Key: IBWRVJFENOQITQ-UHFFFAOYSA-N
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Description

The compound 6-Bromo-7-methyl-1H-indazole-3-carbaldehyde is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazoles are known for their diverse range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the properties and synthesis methods that might be applicable to the compound .

Synthesis Analysis

The synthesis of indazole derivatives can involve various strategies, including 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone has been reported, which involves a cycloaddition reaction followed by bromination to yield brominated indazole diones . This method could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions to incorporate the aldehyde functional group at the appropriate position on the indazole ring.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be determined using single-crystal X-ray diffraction methods. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been elucidated, revealing a monoclinic space group with specific cell dimensions . This information is crucial for understanding the three-dimensional arrangement of atoms within the crystal and can provide insights into the potential molecular structure of this compound, although the exact structure would need to be determined experimentally.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including bromination, which is a common method for introducing bromine atoms into organic molecules. The reactions of indazole diones with bromine to yield mono- and dibromo derivatives have been described . These reactions are important for modifying the chemical structure and properties of indazole compounds. The chemical reactivity of this compound would likely be influenced by the presence of the bromine and aldehyde groups, which could participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like bromine and aldehyde groups can affect these properties. For example, hydrogen bonding can play a significant role in the solid-state structure of indazole derivatives, as seen in the pairing of molecules by aminocarbonyl hydrogen bonds in related compounds . These interactions can impact the compound's melting point and solubility. The exact physical and chemical properties of this compound would need to be determined through experimental studies.

Scientific Research Applications

Chemistry and Biology of Indazoles

Indazoles are nitrogen-containing heterocycles that exhibit a wide range of biological activities, making them of great interest in drug discovery. Derivatives of indazoles have been reported to possess antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic properties. This broad spectrum of activities underscores the significance of indazole derivatives in the development of new therapeutic agents (Ali et al., 2013).

Therapeutic Applications of Indazole Derivatives

Recent patents have highlighted the therapeutic potential of indazole derivatives, especially in anticancer and anti-inflammatory treatments. These compounds have also been explored for their applications in disorders involving protein kinases and neurodegeneration. The defined mechanisms of action of these derivatives underline their significance in medicinal chemistry and therapeutic applications (Denya et al., 2018).

Synthetic Approaches

Research on indazoles has also focused on synthetic methodologies, particularly those enabling the functionalization of indazole derivatives for medicinal applications. Transition-metal-catalyzed C–H activation/annulation sequences have been identified as favorable tools for constructing functionalized indazole derivatives. These methodologies offer a one-step synthesis approach that improves the structural complexity and functional flexibility of indazole-based compounds, which is crucial for their application in drug development (Shiri et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

6-bromo-7-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-7(10)3-2-6-8(4-13)11-12-9(5)6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWRVJFENOQITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(NN=C12)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000340-73-7
Record name 6-bromo-7-methyl-1H-indazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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